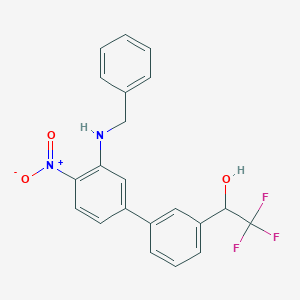
Hpk1-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPK1-IN-34 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase involved in the negative regulation of T-cell receptor signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-34 involves multiple steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . The process typically involves:
Bromination: The initial step involves the bromination of a precursor compound.
Coupling Reaction: The brominated compound is then coupled with boronic acid or boric acid ester in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: HPK1-IN-34 primarily undergoes substitution reactions during its synthesis. It is designed to be stable under physiological conditions, minimizing unwanted side reactions.
Common Reagents and Conditions:
Brominated Reagents: Used in the initial bromination step.
Boronic Acid/Boric Acid Ester: Used in the coupling reaction.
Palladium Catalyst: Facilitates the coupling reaction.
Inert Solvents: Such as dichloromethane or chloroform, used to maintain an inert atmosphere.
Major Products: The major product of these reactions is this compound itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
HPK1-IN-34 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigates the role of HPK1 in immune cell regulation and function.
Medicine: Explores its potential as a therapeutic agent in cancer immunotherapy by enhancing T-cell responses and overcoming immune checkpoint resistance
Industry: Potential applications in the development of new immunotherapeutic drugs.
Mechanism of Action
HPK1-IN-34 exerts its effects by selectively inhibiting HPK1, a kinase that negatively regulates T-cell receptor signaling. By inhibiting HPK1, this compound enhances T-cell activation and cytokine production, thereby boosting the immune response against tumors . The molecular targets and pathways involved include:
Comparison with Similar Compounds
HPK1-IN-34 is unique in its high selectivity and potency as an HPK1 inhibitor. Similar compounds include:
Compound K (CompK): Another potent and selective HPK1 inhibitor with similar applications in cancer immunotherapy.
ISM9182A: A novel HPK1 inhibitor with immune modulatory activity and robust antitumor effects.
M074-2865: Identified through virtual screening, this compound also shows potent HPK1 inhibition.
This compound stands out due to its high selectivity and minimal off-target effects, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C25H28N4O2S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
4-[3-[[2-amino-5-(2-piperidin-4-yl-1,3-thiazol-5-yl)pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C25H28N4O2S/c1-25(2,30)9-6-17-4-3-5-18(12-17)16-31-21-13-20(14-28-23(21)26)22-15-29-24(32-22)19-7-10-27-11-8-19/h3-5,12-15,19,27,30H,7-8,10-11,16H2,1-2H3,(H2,26,28) |
InChI Key |
MKDLEIMJLNBFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCNCC4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


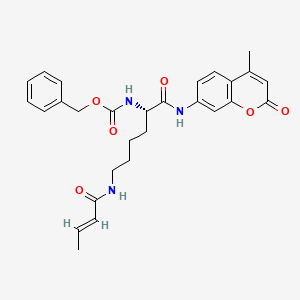
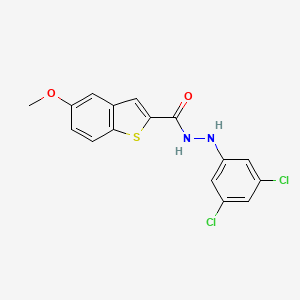
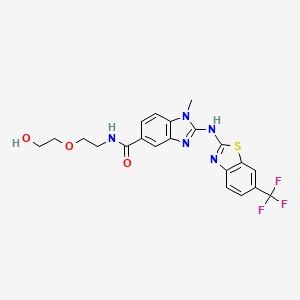

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)

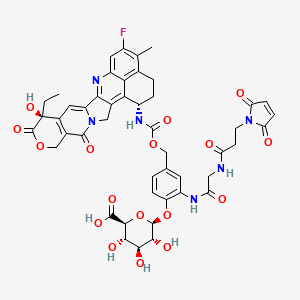
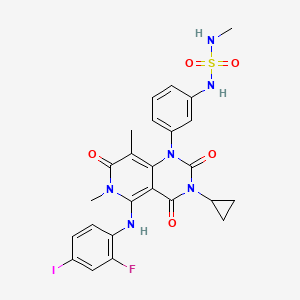
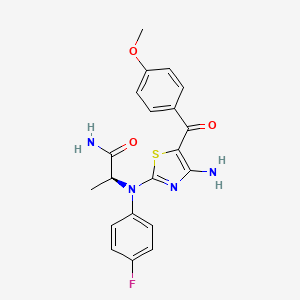

![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)
![(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B10857356.png)

